molecular formula C22H22N4O4 B2980228 3-(3-methoxypropyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105239-93-7

3-(3-methoxypropyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2980228
CAS No.: 1105239-93-7
M. Wt: 406.442
InChI Key: ZJDFQJZPRWXHQL-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative with a hybrid scaffold featuring a 1,2,4-oxadiazole ring. The quinazoline core is substituted at position 3 with a 3-methoxypropyl group and at position 1 with a methyl-linked 3-(m-tolyl)-1,2,4-oxadiazole moiety. This structure combines the pharmacophoric features of quinazoline-diones (known for kinase inhibition and anticancer activity) with the 1,2,4-oxadiazole ring, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

3-(3-methoxypropyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-15-7-5-8-16(13-15)20-23-19(30-24-20)14-26-18-10-4-3-9-17(18)21(27)25(22(26)28)11-6-12-29-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDFQJZPRWXHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxypropyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione and incorporates a 1,2,4-oxadiazole moiety. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore the biological activities associated with this compound based on existing literature.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the quinazoline scaffold exhibit significant activity against various bacterial strains.

The quinazoline-2,4(1H,3H)-dione derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition of these targets can lead to cell death in bacteria, making these compounds valuable in combating antibiotic resistance .

Efficacy Against Bacteria

In a study evaluating a series of quinazoline derivatives, including those similar to the compound , moderate to significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds 13 and 15 demonstrated broad-spectrum activity compared to standard antibiotics .
  • The minimal inhibitory concentrations (MICs) were determined using the Agar well diffusion method.
CompoundGram-positive ActivityGram-negative Activity
13ModerateSignificant
15SignificantModerate

Anticancer Activity

Quinazoline derivatives have also shown promise in anticancer applications. The ability to inhibit key pathways involved in cancer cell proliferation makes these compounds of interest in cancer research.

Targeting VEGFR-2

Some studies have highlighted the potential of quinazoline derivatives as dual inhibitors targeting both c-Met and VEGFR-2 tyrosine kinases. These pathways are often dysregulated in cancer .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated various quinazoline derivatives against resistant bacterial strains. Among them, certain compounds exhibited MIC values lower than traditional antibiotics like gentamicin .
  • Anticancer Studies : In vitro studies demonstrated that quinazoline derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis . The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the quinazoline core and the oxadiazole ring. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparison

Compound Name Quinazoline Substituent (Position 3) Oxadiazole Substituent (Position 3) Molecular Formula Molecular Weight Key Inferred Properties
Target Compound 3-Methoxypropyl m-Tolyl (C₆H₄(CH₃)-3) C₂₂H₂₂N₄O₄* ~406.4 Increased hydrophilicity (methoxypropyl) vs. ethyl; moderate lipophilicity (m-tolyl).
3-Ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione Ethyl 4-Methoxyphenyl (C₆H₄(OCH₃)-4) C₂₀H₁₈N₄O₄ 378.4 Higher polarity (4-methoxy group); lower molecular weight.
1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione Furan-2-ylmethyl 2-Chlorophenyl (C₆H₄Cl-2) C₂₂H₁₅ClN₄O₄ 434.8 Enhanced electron-withdrawing effects (Cl); furan may improve π-π stacking.

*Estimated based on structural analogy to .

Substituent Effects on Physicochemical Properties

  • Quinazoline Position 3: The 3-methoxypropyl group in the target compound introduces a flexible ether chain, likely improving aqueous solubility compared to the ethyl group in or the furan-2-ylmethyl group in . However, the longer chain may reduce membrane permeability .
  • Oxadiazole Position 3: m-Tolyl (target compound) provides a hydrophobic methyl group at the meta position, favoring interactions with hydrophobic protein pockets. 2-Chlorophenyl (in ) offers electron-withdrawing effects, which may strengthen dipole interactions in binding sites .

Pharmacological Implications

While bioactivity data for the target compound are absent, insights can be inferred from structural analogs:

  • Quinazoline-diones with 1,2,4-oxadiazole substituents often exhibit kinase inhibitory activity, as seen in patents by Impact Therapeutics .
  • The m-tolyl group’s hydrophobicity may enhance blood-brain barrier penetration compared to polar 4-methoxyphenyl derivatives .
  • Chlorinated analogs (e.g., ) typically show increased binding affinity to targets like PARP1 due to halogen bonding .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize quinazoline-dione derivatives with 1,2,4-oxadiazole substituents?

Answer:
The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of N’-acylcarbohydrazides in phosphorous oxychloride (POCl₃) can form oxadiazole intermediates, followed by alkylation using chloro-methyl oxadiazole derivatives to introduce substituents. A key step is the hydrolysis of intermediates to stabilize the quinazoline-dione core . Optimization of solvent (e.g., toluene) and catalysts (e.g., sodium hydride) improves reaction efficiency, as demonstrated in analogous syntheses of triazole-thiadiazole hybrids .

Basic: What spectroscopic methods are critical for structural elucidation of this compound?

Answer:
A combination of NMR (¹H, ¹³C, 2D-COSY), FT-IR , and mass spectrometry is essential. For example:

  • ¹H NMR confirms methoxypropyl (-OCH₃) and m-tolyl (aromatic protons) substituents.
  • FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm). Similar protocols were used for thiazolidine-dione analogs .

Advanced: How can molecular docking guide the prediction of antifungal activity for this compound?

Answer:
Target selection : Prioritize enzymes like fungal 14-α-demethylase (CYP51, PDB: 3LD6), a validated antifungal target.
Docking workflow :

Prepare the ligand (protonation states, energy minimization).

Define the active site (e.g., heme-binding pocket).

Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validate with known inhibitors (e.g., fluconazole).
Studies on triazole-thiadiazole hybrids showed strong correlations between docking scores and experimental MIC values .

Advanced: How should researchers design SAR studies to evaluate the 3-methoxypropyl group’s role in bioactivity?

Answer:
Step 1 : Synthesize analogs with:

  • Variable alkoxy chain lengths (e.g., ethoxy vs. methoxy).
  • Bulky substituents (e.g., benzyloxy) to assess steric effects.
    Step 2 : Test against microbial panels (e.g., Candida albicans, Staphylococcus aureus).
    Step 3 : Correlate substituent hydrophobicity (logP) with activity. For example, in related quinazolinones, longer alkyl chains increased membrane penetration but reduced solubility .

Advanced: How to resolve contradictions in reported synthetic yields for similar compounds?

Answer:
Systematic analysis :

Compare reaction conditions (solvent, temperature, catalyst).

Assess purity via HPLC (e.g., C18 column, acetonitrile/water gradient).

Identify side products (e.g., unhydrolyzed intermediates) via LC-MS.
For instance, yields of oxadiazole derivatives varied due to incomplete cyclocondensation in POCl₃; adding catalytic DMAP improved conversion .

Basic: What in vitro assays are suitable for initial antimicrobial screening?

Answer:

  • Broth microdilution (CLSI guidelines) determines MIC (minimum inhibitory concentration).
  • Agar diffusion for zone-of-inhibition analysis.
  • Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
    Analogous studies on thieno-pyrimidine-diones showed MIC ranges of 2–32 µg/mL against Gram-positive bacteria .

Advanced: What strategies mitigate decomposition during scale-up synthesis?

Answer:

  • Low-temperature alkylation (-20°C) to suppress side reactions.
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
    For example, gram-scale synthesis of triazole derivatives required strict moisture control to avoid hydrolysis .

Advanced: How to validate target engagement in cellular assays?

Answer:

CYP51 inhibition assay : Measure ergosterol depletion via GC-MS in fungal lysates.

Gene knockdown : Compare activity in CYP51-overexpression vs. wild-type strains.

Fluorescent probes (e.g., BODIPY-labeled analogs) for cellular localization studies.
Studies on azole antifungals used similar approaches to confirm target specificity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate.
    Refer to SDS guidelines for thiazolidine-dione analogs, which highlight risks of dermal irritation .

Advanced: How can QM/MM simulations improve mechanistic understanding of its reactivity?

Answer:
Quantum Mechanics/Molecular Mechanics (QM/MM) :

Model the alkylation step using Gaussian09 (B3LYP/6-31G*) for QM regions.

Simulate solvent effects (e.g., toluene) with MM force fields.

Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
This approach resolved ambiguities in the cyclocondensation mechanism of oxadiazole derivatives .

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